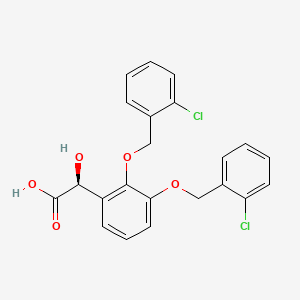
Benzeneacetic acid, 2,3-bis((2-chlorophenyl)methoxy)-alpha-hydroxy-, (alphaS)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
BMS-480404 is a potent small molecule inhibitor bound to human keratinocyte fatty acid-binding protein.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Alpha-Amino Acid Derivatives : This compound has been used in the synthesis of conformationally constrained cyclic alpha-amino acid derivatives under phase-transfer catalysis conditions. These amino acids have potential applications in pharmaceuticals and biologically active compounds (Kotha & Brahmachary, 2000).
Studying Molecular Interactions : Research on benz[e]indenes, molecules similar to benzeneacetic acid derivatives, has provided insights into their interactions with gamma-aminobutyric acid (GABA) in neurons. This is crucial for understanding how certain molecules can influence brain function (Rodgers-Neame et al., 1992).
Development of Chemical Linkages for Peptide Synthesis : The compound is relevant in creating acid-labile anchoring linkages for solid-phase synthesis of C-terminal peptide amides, a method significant in peptide and protein research (Albericio & Bárány, 2009).
Environmental and Physical Chemistry Applications
Studying Environmental Distribution : Studies on similar compounds have explored their distribution between octanol and water, contributing to our understanding of how such compounds behave in the environment (Jafvert et al., 1990).
Research on Molecular Cleavage : The compound plays a role in research on the mild carbon-carbon bond cleavage of carbonyl compounds, which is significant in organic synthesis and chemical transformations (Moriarty et al., 1987).
Biochemical and Biological Research
Exploring Cellular Effects : Investigations into related compounds have provided insights into their effects on kidney tissue and mitochondrial respiration, which is valuable for understanding the biochemical pathways and potential toxicities of similar compounds (Pritchard et al., 1982).
Studying Organic Synthesis Mechanisms : Research on the formation of 1,2-dioxanes using compounds similar to benzeneacetic acid derivatives contributes to our understanding of organic synthesis mechanisms, particularly in creating complex molecular structures (Nishino et al., 1991).
Pharmacology and Drug Development
- Drug Development from Marine Sources : Studies on compounds isolated from marine sources, including benzeneacetic acid derivatives, have shown potential in developing new pharmaceuticals, particularly as inhibitors of specific enzymes (Wang et al., 2018).
Material Science and Photophysical Properties
- Investigating Photophysical Properties : The compound has applications in studying the photophysical properties of certain materials, which is crucial for the development of new materials with specific light-absorbing or emitting properties (Zaltariov et al., 2015).
Environmental Science
- Environmental Impact Studies : Understanding the chemistry of derivatives of methoxychlor, which are structurally related to benzeneacetic acid derivatives, is important for evaluating the environmental impact and degradation pathways of these compounds (Baarschers & Vukmanich, 1986).
Eigenschaften
CAS-Nummer |
533889-36-0 |
|---|---|
Produktname |
Benzeneacetic acid, 2,3-bis((2-chlorophenyl)methoxy)-alpha-hydroxy-, (alphaS)- |
Molekularformel |
C22H18Cl2O5 |
Molekulargewicht |
433.3 g/mol |
IUPAC-Name |
(2S)-2-[2,3-bis[(2-chlorophenyl)methoxy]phenyl]-2-hydroxyacetic acid |
InChI |
InChI=1S/C22H18Cl2O5/c23-17-9-3-1-6-14(17)12-28-19-11-5-8-16(20(25)22(26)27)21(19)29-13-15-7-2-4-10-18(15)24/h1-11,20,25H,12-13H2,(H,26,27)/t20-/m0/s1 |
InChI-Schlüssel |
NCWQPARYSYJFNI-FQEVSTJZSA-N |
Isomerische SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)[C@@H](C(=O)O)O)Cl |
SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)C(C(=O)O)O)Cl |
Kanonische SMILES |
C1=CC=C(C(=C1)COC2=CC=CC(=C2OCC3=CC=CC=C3Cl)C(C(=O)O)O)Cl |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
BMS-480404; BMS 480404; BMS480404; UNII-T78485CEYD. |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



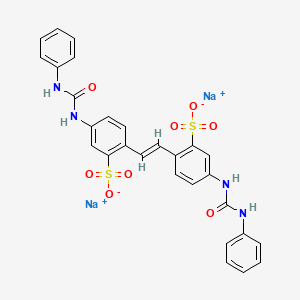
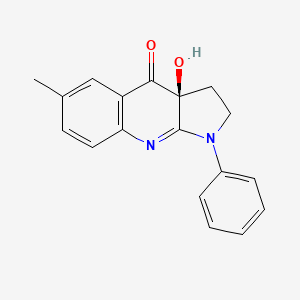
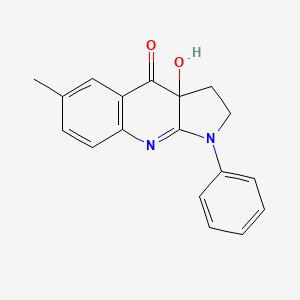
![[(2-Hexylcyclopentylidene)amino]thiourea](/img/structure/B1667137.png)
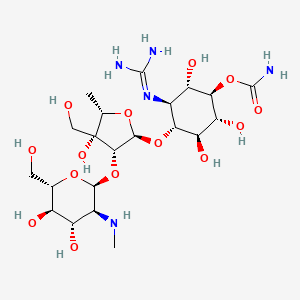


![N-[4-[[3-(naphthalen-1-ylamino)quinoxalin-2-yl]sulfamoyl]phenyl]acetamide](/img/structure/B1667144.png)
![2,4,9-Trimethylbenzo[b][1,8]naphthyridin-5-amine](/img/structure/B1667146.png)
![Ethyl 4-{[3-(dimethylamino)propyl]amino}-6,8-dimethylquinoline-3-carboxylate](/img/structure/B1667148.png)
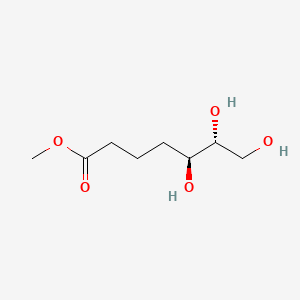
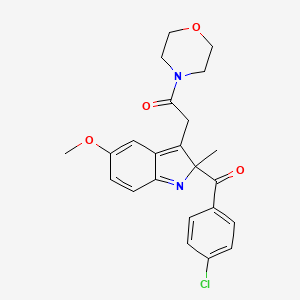
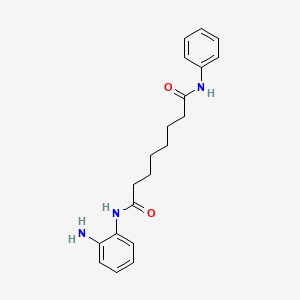
![1,4-Bis[2-(4-hydroxyphenyl)ethylamino]anthracene-9,10-dione](/img/structure/B1667153.png)